IMR-1A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

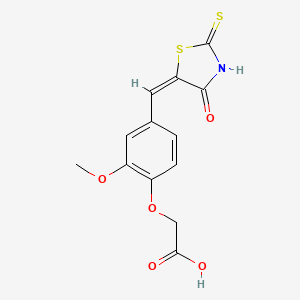

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJNSKWHSGTDK-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IMR-1A mechanism of action in Notch signaling

An In-Depth Technical Guide on the Core Mechanism of Action of IMR-1A in Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is a well-documented driver in various cancers, making it a prime therapeutic target. Traditional approaches to inhibit this pathway, such as γ-secretase inhibitors (GSIs), have been hampered by on-target toxicities due to their broad effects. This has spurred the development of novel inhibitors targeting more specific, downstream components of the pathway. This document provides a detailed overview of this compound, a potent, second-generation inhibitor that directly targets the Notch transcriptional activation complex. This compound acts by a distinct mechanism, preventing the recruitment of the co-activator Mastermind-like 1 (Maml1) to the core complex on chromatin, thereby selectively attenuating Notch target gene transcription. We will explore its core mechanism, quantitative efficacy, and the key experimental methodologies used to validate its action.

The Notch Signaling Pathway: A Primer

The Notch signaling cascade is an evolutionarily conserved system essential for embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor. The second cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF-1/RBP-J, Su(H), Lag-1) and the co-activator Maml1. This assembly, known as the Notch Transcriptional Complex (NTC), activates the transcription of downstream target genes, such as those in the HES and HEY families.

This compound: Mechanism of Action

This compound is the active acid metabolite of the parent compound IMR-1 (Inhibitor of Mastermind Recruitment-1).[1][2] Unlike GSIs that prevent NICD formation, this compound acts downstream in the nucleus. Its primary mechanism is the specific disruption of the recruitment of Maml1 to the NICD-CSL complex on chromatin.[2][3][4] This action prevents the formation of a fully functional NTC, thereby attenuating the transcription of Notch target genes.[2] Crucially, this compound does not prevent the binding of NICD to CSL, highlighting its specific mode of action which is distinct from other inhibitors like GSIs.[2] This targeted approach is hypothesized to offer a more favorable therapeutic window by avoiding the broad inhibition of all γ-secretase substrates.

Quantitative Data: Efficacy and Pharmacokinetics

IMR-1 was identified through a combination of computer-aided drug design and an in vitro screen for molecules that disrupt NTC assembly.[2] Subsequent analysis revealed that its metabolite, this compound, is substantially more potent.[1]

Table 1: In Vitro Efficacy and Binding Affinity

| Compound | Target/Assay | IC50 | Kd (Binding to NICD) | Potency Fold-Increase | Reference(s) |

| IMR-1 | NTC Assembly Inhibition | 26 µM | - | - | [4][5] |

| This compound | Notch Inhibition | 0.5 µM | 2.9 µM | ~50x vs. IMR-1 | [1][6] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

Parameters were determined for this compound in male C57BL/6 mice following a single administration of the parent compound, IMR-1.[2]

| Parameter | Value (IV Dose: 2 mg/kg IMR-1) | Value (IP Dose: 100 mg/kg IMR-1) | Reference(s) |

| Systematic Plasma Clearance (CL) | 7 mL/min/kg | - | [1][2] |

| Terminal Elimination Half-life (T1/2) | 2.22 h | - | [1][2] |

| Time to Max Concentration (Tmax) | - | 0.50 h | [1] |

Key Experimental Protocols and Validation

The mechanism of this compound was elucidated through a series of robust biochemical and cell-based assays.

In Vitro NTC Assembly Assay

This foundational assay was developed to quantitatively measure the formation of the Notch ternary complex on a DNA template and was used to screen for inhibitors.[7]

-

Principle : A biotinylated oligonucleotide containing a CSL consensus binding site is immobilized on a streptavidin-coated plate. Recombinant His-tagged CSL, NICD, and Flag-tagged Maml1 are added. The recruitment of Maml1 to the complex is detected using an anti-Flag antibody conjugated to a reporter enzyme (e.g., HRP).

-

Methodology :

-

Streptavidin-coated 96-well plates are incubated with biotinylated CSL-binding DNA oligonucleotides.

-

Plates are washed, and a mixture of recombinant CSL, NICD, and Maml1 proteins is added in the presence of the test compound (e.g., IMR-1) or vehicle (DMSO).

-

Following incubation to allow complex formation, the plates are washed to remove unbound proteins.

-

An antibody against the Maml1 tag is added, followed by a secondary antibody linked to a detection enzyme.

-

A substrate is added, and the signal, which is proportional to the amount of recruited Maml1, is quantified.

-

-

Outcome : IMR-1 was shown to inhibit the signal in a dose-dependent manner, indicating it disrupts NTC assembly.[2]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to confirm that IMR-1 disrupts the NTC on endogenous gene promoters within cells.[2][7]

-

Principle : This technique is used to determine if specific proteins are associated with specific DNA regions in the cell. Cells are treated with a crosslinking agent to fix protein-DNA complexes. The chromatin is then sheared, and an antibody specific to a target protein is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.

-

Methodology :

-

Notch-dependent cell lines (e.g., OE33, 786-0) are treated with IMR-1, a control inhibitor (DAPT), or vehicle (DMSO).[7][8]

-

Cells are treated with formaldehyde to crosslink proteins to DNA.

-

Chromatin is isolated and sonicated to generate small DNA fragments.

-

Antibodies specific to NICD or Maml1 are used to immunoprecipitate the chromatin complexes.

-

The crosslinks are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers for the promoter region of a known Notch target gene, such as HES1.

-

-

Outcome : IMR-1 treatment significantly decreased the amount of Maml1 bound to the HES1 promoter but, unlike the GSI DAPT, did not reduce the amount of NICD at the promoter.[2][7] This provided direct evidence for its specific mechanism of inhibiting Maml1 recruitment.

In Vivo Models

-

Zebrafish (Danio rerio) Model : The formation of somites in developing zebrafish embryos is highly dependent on Notch signaling.[2] Treatment of embryos with IMR-1 resulted in disrupted somitogenesis, confirming the compound's ability to inhibit the Notch pathway in vivo.[2]

-

Patient-Derived Xenograft (PDX) Models : IMR-1 was tested in PDX models of esophageal adenocarcinoma. Administration of IMR-1 (15 mg/kg) significantly suppressed tumor growth, demonstrating its anti-tumor efficacy in a preclinical setting.[2][9]

Conclusion and Future Directions

This compound represents a novel class of Notch inhibitors that function by specifically preventing the recruitment of the Maml1 co-activator to the Notch transcriptional complex. This mechanism is fundamentally different from that of GSIs and offers the potential for a more targeted therapeutic intervention with an improved safety profile. The robust preclinical data, from biochemical assays to in vivo tumor models, validates the NTC as a druggable node in the Notch pathway. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and its analogs, evaluating its efficacy in a broader range of Notch-dependent malignancies, and exploring its potential in combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taming the Notch Transcriptional Regulator for Cancer Therapy [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tribioscience.com [tribioscience.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

The Critical Distinction: A Technical Guide to IMR-1 and its Potent Metabolite, IMR-1A

For Immediate Release

MIAMI, FL – November 20, 2025 – In the intricate landscape of cancer research and drug development, the precise understanding of molecular agents is paramount. This guide provides an in-depth technical comparison of two closely related Notch signaling pathway inhibitors: IMR-1 and its active metabolite, IMR-1A. Developed for researchers, scientists, and professionals in drug development, this document elucidates the key differences in their chemical structure, potency, and mechanism of action, supported by experimental data and procedural outlines.

Core Introduction: Targeting the Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a known driver in various cancers, making it a prime therapeutic target.[1][2] IMR-1 (Inhibitor of Mastermind Recruitment-1) was identified as a small molecule that inhibits this pathway by disrupting the formation of the Notch transcriptional activation complex.[1][3][4] Specifically, IMR-1 prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL.[1][5][6][7]

A pivotal discovery in the preclinical development of IMR-1 was its in vivo metabolism to this compound, its corresponding carboxylic acid.[1][8] This metabolite exhibits significantly enhanced potency, marking a critical distinction between the two compounds.

Quantitative Data Summary

The following tables summarize the key quantitative differences between IMR-1 and this compound based on available research.

Table 1: Chemical and Physical Properties

| Property | IMR-1 | This compound |

| Chemical Name | (E)-ethyl 2-(2-methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetate[2] | (E)-2-(2-methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid |

| CAS Number | 310456-65-6[2][5][9] | 331862-41-0[8][10] |

| Molecular Formula | C15H15NO5S2[2][9] | C13H11NO5S2[10][11] |

| Molecular Weight | 353.41 g/mol [2][9] | 325.36 g/mol [10][11] |

| Solubility | Soluble in DMSO (≥35.3 mg/mL); Insoluble in Ethanol and Water.[2] | Soluble in DMSO (6 mg/mL); Insoluble in Water and Ethanol.[10][11] |

Table 2: Biological Activity and Pharmacokinetics

| Parameter | IMR-1 | This compound |

| IC50 (NTC Assembly) | 26 μM[5][6][9] | 0.5 μM[8][10] |

| Binding Affinity (Kd) | Not explicitly stated, but binds to NICD.[1] | 2.9 μM[10] |

| Systematic Plasma Clearance (CL) | Not Applicable (Prodrug) | 7 mL/min/kg (in mice)[8] |

| Terminal Elimination Half-Life (T1/2) | Not Applicable (Prodrug) | 2.22 hours (in mice)[8] |

| Volume of Distribution (Vss) | Not Applicable (Prodrug) | ~4-fold liver blood flow (in mice)[8] |

| Time to Max Concentration (Tmax) | Not Applicable (Prodrug) | 0.50 hours (after i.p. administration in mice)[8] |

Mechanism of Action: A Visual Representation

Both IMR-1 and this compound function by inhibiting the assembly of the Notch Ternary Complex (NTC). IMR-1, being an ethyl ester, is believed to be hydrolyzed by intracellular esterases to its active acid form, this compound.[6] this compound then binds to a pocket on the Notch intracellular domain (NICD), preventing the recruitment of Maml1. This disruption is crucial as the complete NTC is required for the transcription of Notch target genes like HES1 and HEY-L.

Key Experimental Protocols

The following are detailed methodologies for pivotal experiments used to characterize and differentiate IMR-1 and this compound.

In Vitro Notch Ternary Complex (NTC) Assembly Assay

This assay quantitatively measures the formation of the NTC on a DNA template.

-

Principle: A biotinylated oligonucleotide containing a CSL consensus binding site is immobilized on a streptavidin-coated plate. Recombinant His-tagged CSL, NICD, and Maml1 proteins are added. The assembly of the complex is detected using an anti-Maml1 antibody conjugated to a reporter enzyme.

-

Protocol:

-

Coat a 96-well streptavidin plate with biotinylated CSL-consensus DNA.

-

Add a reaction mixture containing recombinant His-CSL, NICD, and Maml1 proteins.

-

Add varying concentrations of IMR-1 or this compound to respective wells.

-

Incubate to allow complex formation.

-

Wash to remove unbound components.

-

Add a primary antibody against Maml1, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add HRP substrate and measure the resulting signal.

-

Calculate IC50 values by plotting the dose-response curve.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to determine if IMR-1 disrupts the recruitment of Maml1 to the promoter of Notch target genes in a cellular context.[1]

-

Principle: This technique is used to investigate the interaction between proteins and DNA in cells. Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to a protein of interest (e.g., Maml1 or Notch1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.

-

Protocol:

-

Treat Notch-dependent cell lines (e.g., OE33, 786-0) with IMR-1, a positive control (like DAPT), or a vehicle (DMSO).[1]

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments.

-

Immunoprecipitate the chromatin with antibodies against Maml1 or Notch1.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Perform quantitative PCR (qPCR) using primers for the promoter region of a Notch target gene, such as HES1.[1]

-

Analyze the relative enrichment of the promoter DNA in treated versus untreated samples.

-

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models were used to assess the anti-tumor efficacy of IMR-1 in vivo.[1]

-

Principle: Human tumor tissue is implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This provides a more clinically relevant model for assessing drug efficacy.

-

Protocol:

-

Establish PDX models using esophageal adenocarcinoma tissue.[1]

-

Once tumors reach a specified size, randomize mice into treatment groups (e.g., vehicle, IMR-1 at 15 mg/kg, DAPT at 20 mg/kg).[1]

-

Administer treatment (e.g., intraperitoneally) for a defined period (e.g., 24 days).[1]

-

Measure tumor volume and mouse weight regularly.

-

At the end of the study, harvest tumors for further analysis.

-

Conclusion

The primary distinction between IMR-1 and this compound lies in their chemical structure and resulting biological potency. IMR-1 is the ethyl ester prodrug, which is metabolized in vivo to the highly active carboxylic acid, this compound.[1][6][8] this compound demonstrates a 50-fold increase in potency in inhibiting the Notch transcriptional activation complex.[8] This profound difference underscores the importance of understanding drug metabolism in the preclinical and clinical development of novel therapeutics. For researchers in the field, utilizing this compound directly in in vitro assays may provide a more accurate reflection of the compound's intrinsic activity, while studies with IMR-1 are essential for evaluating its prodrug characteristics and in vivo efficacy.

References

- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tribioscience.com [tribioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

IMR-1A: A Selective Inhibitor of the Notch Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has made the pathway an attractive target for therapeutic intervention. IMR-1A is the biologically active, acid metabolite of the small molecule IMR-1. It functions as a potent and selective inhibitor of the Notch signaling pathway by disrupting the formation of the Notch transcriptional activation complex. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a discussion of its preclinical efficacy.

Introduction to the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved intercellular communication system that plays a pivotal role in embryonic development and tissue homeostasis.[1][2][3] The pathway consists of four transmembrane receptors (Notch1-4) and five ligands (Delta-like 1, 3, 4 and Jagged 1, 2).[1] Ligand binding initiates a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD).[1][4] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1) and a co-activator of the Mastermind-like (MAML) family. This complex drives the expression of Notch target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a known driver in various malignancies, making it a compelling target for anticancer therapeutics.[1][3]

This compound: Mechanism of Action

This compound is the active metabolite of the parent compound IMR-1.[5] Unlike gamma-secretase inhibitors (GSIs) that block the proteolytic cleavage of the Notch receptor, this compound targets the downstream assembly of the Notch transcriptional activation complex.[5] Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on the DNA.[5][6] This disruption of the ternary complex formation effectively attenuates the transcription of Notch target genes.[5]

Figure 1: Mechanism of this compound Action in the Notch Signaling Pathway.

Quantitative Data

The inhibitory activity of IMR-1 and its active metabolite, this compound, has been quantified through various in vitro assays.

| Compound | Assay | Target | Value | Reference |

| IMR-1 | In vitro NTC Assembly Assay | Maml1 Recruitment | IC50 = 26 µM | [6][7][8] |

| This compound | Notch Inhibition | IC50 = 0.5 µM | [9] | |

| This compound | Surface Plasmon Resonance (SPR) | NICD Binding | Kd = 2.9 µM | [9] |

Experimental Protocols

In Vitro Notch Ternary Complex (NTC) Assembly Assay

This assay quantitatively measures the formation of the NTC on a DNA template.

Principle: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is used to detect the proximity of biotinylated DNA (containing a CSL binding site), GST-tagged CSL, His-tagged NICD, and Flag-tagged Maml1.

Protocol:

-

Component Incubation: In a 384-well plate, incubate biotinylated DNA oligonucleotide containing the CSL consensus sequence with recombinant GST-CSL, His-NICD, and Flag-Maml1 in assay buffer.

-

Inhibitor Addition: Add IMR-1, this compound, or vehicle control (DMSO) at desired concentrations.

-

Bead Addition: Add streptavidin-coated donor beads and anti-Flag antibody-conjugated acceptor beads.

-

Incubation: Incubate in the dark to allow for bead-protein complex formation.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates disruption of the NTC assembly.

Cell-Based Notch Inhibition Assays

Principle: This method quantifies the mRNA levels of Notch target genes (e.g., HES1, HEY1) in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Plate Notch-dependent cancer cell lines (e.g., 786-0, OE33) and treat with a dose range of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a standard RNA purification kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers specific for Notch target genes and a housekeeping gene (e.g., HPRT).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the expression of Notch target genes indicates pathway inhibition.[5]

Principle: This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

Protocol:

-

Cell Seeding: Seed a low density of Notch-dependent and -independent cells in 6-well plates.

-

Treatment: Treat the cells with varying concentrations of this compound or DMSO.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies or solubilize the crystal violet and measure the absorbance to quantify cell viability. A reduction in colony formation in Notch-dependent lines suggests selective inhibition.[5]

Chromatin Immunoprecipitation (ChIP) Assay

Principle: ChIP is used to determine if this compound disrupts the association of Maml1 with the promoter regions of Notch target genes in intact cells.

Protocol:

-

Cross-linking: Treat cells with this compound or DMSO, then cross-link protein-DNA complexes with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Maml1, NICD, or CSL.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Perform qPCR using primers flanking the CSL binding sites on the promoters of Notch target genes (e.g., HES1). A decrease in the amount of Maml1-bound DNA in this compound-treated cells indicates target engagement.[5]

Figure 2: Experimental workflow for the evaluation of this compound.

In Vivo Zebrafish Somitogenesis Assay

Principle: The formation of somites in zebrafish embryos is a Notch-dependent process. Inhibition of Notch signaling leads to characteristic defects in somite formation.

Protocol:

-

Embryo Collection and Staging: Collect fertilized zebrafish embryos and allow them to develop to the desired stage.

-

Treatment: Place the embryos in multi-well plates containing embryo medium with different concentrations of IMR-1 or DMSO.

-

Incubation: Incubate the embryos for a defined period (e.g., 24 hours).

-

Phenotypic Analysis: Examine the embryos under a microscope for defects in somite morphology. Disrupted or fused somite boundaries are indicative of Notch pathway inhibition.[5]

Preclinical Efficacy and Selectivity

IMR-1 has demonstrated significant anti-tumor activity in preclinical models. In patient-derived esophageal adenocarcinoma xenograft (PDX) models, treatment with IMR-1 led to a significant reduction in tumor growth.[5] This was accompanied by a decrease in the expression of Notch target genes within the tumors.[5]

The selectivity of IMR-1 is evidenced by its ability to preferentially inhibit the growth of Notch-dependent cancer cell lines compared to those that are not reliant on this pathway.[5] This selectivity is a key advantage over broader-spectrum inhibitors like GSIs, which can have off-target effects.

Conclusion

This compound is a potent and selective inhibitor of the Notch signaling pathway with a distinct mechanism of action that involves the disruption of the Notch transcriptional activation complex. Its efficacy in preclinical models of cancer highlights its potential as a therapeutic agent. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Notch pathway inhibitors.

References

- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assembly of a Notch Transcriptional Activation Complex Requires Multimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Role of IMR-1A in Inhibiting Maml1 Recruitment to the Notch Transcription Complex: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in numerous cancers. A key event in this pathway is the formation of a nuclear Notch Transcription Complex (NTC), which involves the recruitment of a Mastermind-like (Maml) family coactivator to the DNA-binding factor CSL and the Notch Intracellular Domain (NICD). This guide provides a detailed examination of a novel therapeutic strategy that targets this complex directly. We focus on the small molecule IMR-1 and its potent metabolite, IMR-1A, which function by specifically inhibiting the recruitment of Mastermind-like 1 (Maml1) to the NTC. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its validation, and provides visual diagrams of the relevant pathways and workflows.

Introduction to the Notch Signaling Pathway and Maml1

The Notch signaling pathway is an evolutionarily conserved system crucial for regulating cell proliferation, differentiation, and apoptosis.[1] Canonically, the pathway is activated when a ligand on one cell interacts with a Notch receptor on an adjacent cell. This triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it associates with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPJ). This binary complex alone acts as a transcriptional repressor.

The conversion to a transcriptional activation complex is critically dependent on the recruitment of a coactivator from the Mastermind-like (Maml) family.[2][3] Maml proteins, including Maml1, Maml2, and Maml3, are essential for Notch-mediated transcription.[4] Maml1 binds directly to the ankyrin repeat domain of NICD, forming a stable ternary NTC on the promoter regions of Notch target genes like HES1 and HEY-L.[2][5] This recruitment of Maml1 is the pivotal step that initiates the transcription of these downstream targets, making the disruption of the NTC an attractive therapeutic strategy.[5]

IMR-1 (Inhibitor of Mastermind Recruitment-1) was identified through computer-aided drug design and a novel in vitro screening assay as a small molecule that directly targets the NTC.[5][6] In vivo, IMR-1 is metabolized to its more potent acid metabolite, this compound, which demonstrates a significantly enhanced inhibitory effect.[5][7] Unlike γ-secretase inhibitors (GSIs) that act upstream to prevent NICD formation, IMR-1 and this compound offer a more targeted approach by specifically preventing the recruitment of Maml1, thereby inhibiting the final step of transcriptional activation.[5][8]

Mechanism of Action of this compound

This compound acts by directly disrupting the assembly of the functional Notch Transcription Complex. Its mechanism is characterized by the following key features:

-

Specific Inhibition of Maml1 Recruitment: Chromatin Immunoprecipitation (ChIP) assays conclusively show that treatment with IMR-1 leads to a significant decrease in the occupancy of Maml1 at the promoter of the Notch target gene HES1.[5][8]

-

NTC Core Intactness: Crucially, the same experiments demonstrate that IMR-1 does not affect the binding of NICD to the promoter.[5][8] This confirms that the inhibitor's mode of action is not the disruption of the NICD-CSL binary complex but rather the specific blockade of Maml1's association with it.

-

Downstream Transcriptional Repression: By preventing Maml1 recruitment, this compound effectively abrogates the transcriptional activation of Notch target genes, such as Hes-1 and Hey-L.[5][9] This leads to the suppression of Notch-dependent cellular processes, including proliferation.

-

No Effect on NICD Levels: Western blot analyses confirm that IMR-1 treatment does not alter the cellular levels of cleaved Notch1 (NICD), distinguishing its mechanism from that of GSIs, which inhibit the production of NICD.[5][8]

Quantitative Data Summary

The efficacy of IMR-1 and its metabolite this compound has been quantified through various biochemical and cell-based assays.

Table 1: Inhibitory Potency and Binding Affinity

This table summarizes the half-maximal inhibitory concentration (IC50) of the compounds against the NTC and their binding affinity to NICD as determined by Surface Plasmon Resonance (SPR).

| Compound | NTC Assembly IC50 | Binding Affinity (Kd) to NICD | Reference(s) |

| IMR-1 | 26 µM | Micromolar Affinity | [5][10] |

| This compound | 0.5 µM | Not specified, but binds to NICD | [7][11] |

Note: this compound demonstrates a ~50-fold increase in potency compared to its parent compound, IMR-1.[7]

Table 2: Cellular Activity of IMR-1

This table presents data from cell-based assays demonstrating the on-target effect of IMR-1 in Notch-dependent cancer cell lines.

| Assay | Cell Lines | Treatment | Result | Reference(s) |

| Colony Formation | OE33, 786-0 | IMR-1 | Dose-dependent reduction in colony formation | [5][11] |

| Gene Expression (RT-qPCR) | OE33, 786-0 | IMR-1 | Dose-dependent decrease in Hes-1 and Hey-L mRNA | [5][12] |

| Maml1 Occupancy (ChIP) | OE33, 786-0 | 25 µM IMR-1 | Decreased Maml1 occupancy at the HES1 promoter | [5][13] |

| Notch1 Occupancy (ChIP) | OE33, 786-0 | 25 µM IMR-1 | No change in Notch1 occupancy at the HES1 promoter | [5][8] |

Table 3: In Vivo Pharmacokinetics of this compound

Pharmacokinetic properties of this compound were determined in mice following administration of IMR-1.

| Parameter | Value (following single i.v. administration) | Reference(s) |

| Systematic Plasma Clearance (CL) | 7 mL/min/kg | [7] |

| Terminal Elimination Half-life (T1/2) | 2.22 hours | [7] |

| Volume of Distribution (Vss) | ~4-fold liver blood flow | [7] |

Detailed Experimental Protocols

The validation of this compound's mechanism and efficacy relies on several key experimental procedures.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the occupancy of specific proteins (Notch1, Maml1) on a target gene promoter (HES1) within cells.

-

Cell Culture and Treatment: Notch-dependent cell lines (e.g., OE33, 786-0) are plated and grown to optimal confluency. Cells are then treated for 24 hours with either IMR-1 (25 µM), a control inhibitor like DAPT (a GSI), or DMSO vehicle.[14]

-

Cross-linking: Protein-DNA complexes are cross-linked by adding 1% formaldehyde directly to the culture medium and incubating for 10 minutes. The reaction is quenched with 0.125 M glycine.[14]

-

Cell Lysis and Sonication: Cells are collected and lysed. The chromatin is sheared into fragments of approximately 300-800 bp using a sonicator.[14]

-

Immunoprecipitation (IP): The sheared chromatin is pre-cleared, and then equal amounts are incubated overnight with specific antibodies against Notch1 or Maml1. A no-antibody (IgG) control is included.

-

Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes. The beads are washed to remove non-specific binding.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C in the presence of high salt concentration. The remaining proteins are digested with Proteinase K. DNA is then purified using a standard PCR purification kit.[14]

-

Quantitative PCR (qPCR): The amount of immunoprecipitated HES1 promoter DNA is quantified using SYBR Green qPCR with primers specific to the promoter region. Results are normalized to input chromatin.[14]

In Vitro NTC Assembly Assay

This biochemical assay quantitatively measures the formation of the NTC on a DNA template and was used in the primary screen that identified IMR-1.

-

Component Preparation: Recombinant His-tagged CSL, NICD, and Maml1 proteins are purified. A biotinylated oligonucleotide containing a CSL consensus binding site is synthesized.

-

Complex Assembly: The components are incubated in a binding buffer. The reaction typically includes the biotinylated DNA probe, CSL, NICD, and Maml1.

-

Inhibitor Addition: Test compounds, such as IMR-1, are added to the reaction mixture to assess their ability to disrupt complex formation.

-

Capture and Detection: The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated DNA probe and any bound proteins. The amount of recruited Maml1 is quantified using an anti-Maml1 antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a colorimetric or chemiluminescent substrate.

-

Data Analysis: The signal is measured, and the percent inhibition is calculated relative to a positive control (all components, no inhibitor) and a negative control (lacking a key component). IC50 values are determined from dose-response curves.[11]

Colony Formation Assay

This cell-based assay assesses the effect of a compound on the proliferative and survival capacity of cancer cells.

-

Cell Seeding: A low density of Notch-dependent cells (e.g., 786-0, OE33) is seeded in 6-well plates.

-

Treatment: The cells are treated with various concentrations of IMR-1 or a vehicle control (DMSO). The medium containing the inhibitor is refreshed every few days.

-

Incubation: The plates are incubated for 1-2 weeks, allowing individual cells to proliferate into visible colonies.

-

Staining and Quantification: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is counted, or the stained area is quantified using imaging software to determine the dose-dependent effect of the inhibitor on cell growth and survival.[5]

In Vivo Patient-Derived Xenograft (PDX) Studies

These studies evaluate the anti-tumor efficacy of a compound in a model that more closely recapitulates human tumors.

-

Tumor Implantation: Patient-derived esophageal adenocarcinoma tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NSG mice).[5][14]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 200 mm³). The mice are then randomly assigned to treatment or control groups.[14]

-

Treatment Administration: The treatment group receives daily intraperitoneal (i.p.) injections of IMR-1 (e.g., 15 mg/kg). The control group receives vehicle injections.[5][14]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study (e.g., for 24 days).

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. The data is analyzed to determine if the IMR-1 treatment significantly abrogated tumor growth compared to the vehicle control.[5]

Logical Framework of this compound Action

The inhibitory effect of this compound follows a clear logical cascade, from direct molecular interaction to cellular and organismal outcomes.

Conclusion

IMR-1 and its highly potent metabolite, this compound, represent a novel class of Notch pathway inhibitors. By specifically preventing the recruitment of the essential coactivator Maml1 to the Notch Transcription Complex, they effectively shut down downstream gene activation without affecting upstream components of the pathway. This targeted mechanism provides a distinct advantage over broader-acting inhibitors like GSIs. The comprehensive data from biochemical, cellular, and in vivo studies validate this compound as a bona fide inhibitor of the Notch pathway. These findings underscore the potential of targeting the transcriptional activation complex as a new paradigm for developing anti-cancer therapeutics, warranting further preclinical and clinical investigation.[5][6]

References

- 1. Frontiers | A Dynamic Role of Mastermind-Like 1: A Journey Through the Main (Path)ways Between Development and Cancer [frontiersin.org]

- 2. The transcriptional coactivator Maml1 is required for Notch2-mediated marginal zone B-cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAML1-Dependent Notch-Responsive Genes Exhibit Differing Cofactor Requirements for Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mastermind-like 1 (MamL1) and mastermind-like 3 (MamL3) are essential for Notch signaling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. A Dynamic Role of Mastermind-Like 1: A Journey Through the Main (Path)ways Between Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to IMR-1A's Effect on Notch Target Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the small molecule inhibitor IMR-1 and its active metabolite, IMR-1A, in the context of Notch signaling and cancer therapy. IMR-1 represents a novel class of Notch inhibitors that function by disrupting the formation of the Notch transcriptional activation complex. This guide details the mechanism of action of this compound, its quantifiable effects on the expression of critical Notch target genes, and provides detailed protocols for key experimental assays to evaluate its efficacy. The included signaling pathway and experimental workflow diagrams offer a visual representation of the concepts and procedures discussed.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in cell fate determination, proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1]

IMR-1 (Inhibitor of Mastermind Recruitment-1) is a small molecule inhibitor identified through computer-aided drug design and functional screening.[2] In vivo, IMR-1 is metabolized to its active form, this compound.[2] Unlike gamma-secretase inhibitors (GSIs) that prevent the cleavage and activation of the Notch receptor, this compound acts intracellularly to specifically disrupt the assembly of the Notch transcriptional activation complex.[2][3] This complex consists of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL (CBF-1/Su(H)/Lag-1), and the coactivator Mastermind-like 1 (Maml1). By preventing the recruitment of Maml1 to the NICD-CSL complex on chromatin, this compound effectively attenuates the transcription of Notch target genes.[2][3]

Mechanism of Action of this compound

The canonical Notch signaling pathway is initiated by ligand-receptor binding between adjacent cells, leading to proteolytic cleavage of the Notch receptor and release of the NICD. NICD then translocates to the nucleus, where it displaces a corepressor complex from CSL and recruits Maml1 and other coactivators to initiate the transcription of target genes such as HES1, HEY1, HeyL, and Notch3.

This compound directly interferes with this process by disrupting the interaction between NICD and Maml1.[2] This prevents the formation of a functional Notch transcriptional activation complex, thereby silencing the expression of downstream target genes. Chromatin immunoprecipitation (ChIP) assays have demonstrated that while IMR-1 treatment does not affect the binding of NICD to the promoter of the Notch target gene HES1, it significantly reduces the recruitment of Maml1.[2]

Caption: Mechanism of this compound action on the Notch signaling pathway.

Quantitative Effects of this compound on Notch Target Gene Expression

The inhibitory effect of IMR-1 on Notch target gene expression has been quantified in various Notch-dependent cancer cell lines, such as the esophageal adenocarcinoma cell line OE33 and the renal cell carcinoma line 786-0.[2]

Table 1: Effect of IMR-1 on Notch Target Gene Expression in OE33 and 786-0 Cell Lines

| Cell Line | Treatment | Target Gene | Relative Expression (vs. DMSO) |

| OE33 | IMR-1 (25 µM) | HES1 | Decreased |

| HeyL | Decreased | ||

| 786-0 | IMR-1 (25 µM) | HES1 | Decreased |

| HeyL | Decreased | ||

| Data is qualitative as presented in the source material, indicating a dose-dependent decrease.[2] |

Table 2: Effect of IMR-1 on Tumor Growth and Notch Target Gene Expression in Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment | Change in Tumor Volume | Change in Hes1 Expression | Change in HeyL Expression | Change in Notch3 Expression |

| EAC29 | IMR-1 (15 mg/kg) | Significantly reduced | Dramatically reduced | Dramatically reduced | Dramatically reduced |

| EAC47 | IMR-1 (15 mg/kg) | Significantly reduced | Dramatically reduced | Dramatically reduced | Dramatically reduced |

| EAC: Esophageal Adenocarcinoma[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of IMR-1.

Caption: Experimental workflow for characterizing IMR-1's effects.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the occupancy of Maml1 and Notch1 on the HES1 promoter in response to IMR-1 treatment.

1. Cell Culture and Treatment:

-

Plate OE33 or 786-0 cells at a density of 8x10^6 to 10x10^6 cells per 15 cm dish.

-

The following day, treat cells for 24 hours with 25 µM IMR-1 or DMSO as a vehicle control.

2. Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

3. Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Shear chromatin to an average length of 200-1000 bp by sonication. Optimization of sonication conditions is critical.

4. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with rotation with specific antibodies against Maml1, Notch1, or a negative control IgG.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

5. Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

6. Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

7. qPCR Analysis:

-

Perform quantitative PCR using primers specific for the HES1 promoter.

-

Normalize the results to the input DNA.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the relative expression of Notch target genes.

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of IMR-1 or DMSO.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

3. qPCR:

-

Perform qPCR using a SYBR Green-based master mix and primers for the target genes (HES1, HEY1, HeyL, Notch3) and a housekeeping gene (HPRT).

4. Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| HES1 | TGTCAACACGACACCGGATAAA | CCATAATAGGCTTTGATGACTTTCTG |

| HEY1 | GTGCGGAGAGCGGATAAAG | GGTGCAGAGGTGAGGCAAG |

| HeyL | CCTCGGACCCCGGAAT | GCTGTGTTGCTGGGGTTTT |

| Notch3 | GCTGCCTGCCTGAATGGT | GGTCTCCAGGTCCTCCAGGT |

| HPRT | GACCAGTCAACAGGGGACAT | CCTGACCAAGGAAAGCAAAG |

5. Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

Colony Formation Assay

This protocol assesses the effect of IMR-1 on the long-term proliferative capacity of cells.

1. Cell Seeding:

-

Plate cells in 6-well plates at a low density (e.g., 2000 cells/cm²).

2. Treatment:

-

After 24 hours, treat the cells with a range of concentrations of IMR-1 or DMSO.

-

Change the media and re-apply the treatment every 48 hours.

3. Incubation:

-

Incubate the plates for 7-14 days, allowing colonies to form.

4. Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with a methanol-based fixative.

-

Stain the colonies with crystal violet.

-

Wash away the excess stain and allow the plates to dry.

-

Count the number of colonies in each well.

Conclusion

This compound is a potent and specific inhibitor of the Notch signaling pathway with a distinct mechanism of action that targets the formation of the transcriptional activation complex.[2] Its ability to downregulate Notch target gene expression translates into reduced cell proliferation and tumor growth in preclinical models.[2] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other similar inhibitors in the context of Notch-dependent cancers. Further preclinical characterization is warranted to fully establish the clinical utility of this novel class of Notch inhibitors.[2]

References

Investigating IMR-1A: A Potential New Avenue in Cancer Therapy

A deep dive into the preclinical data of a novel Notch signaling inhibitor.

Researchers and drug development professionals are constantly seeking novel therapeutic targets and molecules to combat cancer. One such molecule of interest is IMR-1A, the active metabolite of the pro-drug IMR-1. This technical guide provides a comprehensive overview of the existing preclinical data on the anti-tumor properties of IMR-1, which are attributed to its in vivo conversion to this compound. The focus is on its mechanism of action, efficacy in various cancer models, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Targeting the Notch Signaling Pathway

IMR-1 has been identified as a first-in-class small molecule inhibitor that directly targets the Notch transcriptional activation complex.[1][2] In numerous cancers, the aberrant activation of the Notch signaling pathway plays a crucial role in the initiation and maintenance of tumors, as well as in the development of therapy resistance.[1][2] IMR-1 acts by disrupting the recruitment of the co-activator Mastermind-like 1 (Maml1) to the Notch transcriptional complex on the chromatin.[1][2][3] This disruption effectively attenuates the transcription of Notch target genes, which are critical for tumor cell proliferation and survival.[1][2]

The following diagram illustrates the proposed mechanism of action of this compound:

In Vitro Anti-Tumor Activity

The anti-tumor effects of IMR-1 have been evaluated in various cancer cell lines. A key study demonstrated that IMR-1 selectively inhibits the growth of cell lines that are dependent on Notch signaling for their viability.[1]

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| 786-0 | Renal Cell Carcinoma | Colony Formation | Reduction in colony formation | Dose-dependent reduction | [1] |

| OE33 | Esophageal Adenocarcinoma | Colony Formation | Reduction in colony formation | Dose-dependent reduction | [1] |

Experimental Protocol: Colony Formation Assay

-

Cell Seeding: Cancer cell lines (e.g., 786-0, OE33) were seeded in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Treatment: After 24 hours, cells were treated with varying concentrations of IMR-1 or vehicle control (DMSO).

-

Incubation: Plates were incubated for a period of 10-14 days to allow for colony formation.

-

Staining: Colonies were fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies was counted either manually or using imaging software.

In Vivo Efficacy and Pharmacokinetics

The in vivo anti-tumor potential of IMR-1 has been demonstrated in patient-derived xenograft (PDX) models.[1] It is in these in vivo settings that IMR-1 is metabolized to its active form, this compound.[1]

| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |

| PDX (EAC29) | Esophageal Adenocarcinoma | IMR-1 | 15 mg/kg | Significant abrogation of tumor growth | [1] |

| PDX (EAC47) | Esophageal Adenocarcinoma | IMR-1 | 15 mg/kg | Significant abrogation of tumor growth | [1] |

Pharmacokinetic Profile of this compound

Pharmacokinetic studies in mice have shown that after administration of IMR-1, it is the metabolite this compound that is detected in the plasma.[1]

| Administration Route | Dose of IMR-1 | This compound Clearance (CL) | This compound Half-life (T1/2) | Reference |

| Intravenous (i.v.) | 2 mg/kg | 7 mL/min/kg | 2.22 h | [1] |

| Intraperitoneal (i.p.) | 100 mg/kg | - | - | [1] |

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

-

Tumor Implantation: Patient-derived tumor fragments or dissociated cells from esophageal adenocarcinoma were implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Initiation: Once tumors reached a specified volume, mice were randomized into treatment and control groups.

-

Drug Administration: IMR-1 (e.g., 15 mg/kg) or vehicle control was administered, typically via intraperitoneal injection, for a defined period (e.g., 24 days).[1]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Data Analysis: Tumor growth curves were plotted to compare the efficacy of the treatment versus the control.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of IMR-1:

References

- 1. The small molecule IMR-1 inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Impact of IMR-1A on Cancer Stem Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and therapeutic resistance. Key signaling pathways, including Notch, Wnt/β-catenin, and STAT3, are frequently dysregulated in CSCs, making them attractive targets for novel cancer therapies. IMR-1A, the active metabolite of the small molecule IMR-1, has emerged as a potent inhibitor of the Notch signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on cancer stem cell signaling. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways to support further research and drug development efforts in this area.

Introduction: this compound, a Potent Notch Signaling Inhibitor

IMR-1 is a small molecule inhibitor of the Notch signaling pathway that is metabolized in vivo to its more active carboxylic acid form, this compound.[1] Aberrant Notch signaling is a critical driver in the maintenance and survival of cancer stem cells across various cancer types.[2] The Notch pathway plays a pivotal role in regulating cell fate decisions, proliferation, and apoptosis.[2]

This compound exerts its inhibitory effect by disrupting the formation of the Notch transcriptional activation complex.[1] Specifically, it prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[1] This disruption leads to the attenuation of Notch target gene transcription, thereby inhibiting the pro-tumorigenic effects of aberrant Notch signaling.[1]

Quantitative Data on this compound Activity

This compound demonstrates significantly higher potency in inhibiting the Notch signaling pathway compared to its precursor, IMR-1. The following tables summarize the available quantitative data on the activity of IMR-1 and this compound.

Table 1: Inhibitory Concentration (IC50) for Notch Transcriptional Complex Formation

| Compound | IC50 (µM) | Fold Increase in Potency (Compared to IMR-1) | Reference |

| IMR-1 | 26 | - | [1] |

| This compound | 0.5 | 50-fold | [1] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Systematic Plasma Clearance (CL) | 7 mL/min/kg | 2 mg/kg (i.v.) | [3] |

| Terminal Elimination Half-life (T1/2) | 2.22 h | 2 mg/kg (i.v.) | [3] |

| Volume of Distribution (Vss) | ~4-fold liver blood flow | 2 mg/kg (i.v.) | [3] |

| Time to Maximum Concentration (Tmax) | 0.50 h | 100 mg/kg (i.p.) | [3] |

Impact on Cancer Stem Cell Signaling Pathways

While the primary target of this compound is the Notch signaling pathway, its impact on cancer stem cells is likely to involve crosstalk with other critical signaling networks that govern CSC biology.

The Notch Signaling Pathway

This compound directly inhibits the canonical Notch signaling pathway. Upon ligand binding to the Notch receptor, a series of proteolytic cleavages releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the co-activator Maml1, leading to the transcription of Notch target genes such as HES1 and HEY1. This compound disrupts this process by preventing Maml1 recruitment.[1]

Crosstalk with Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is another crucial regulator of cancer stem cell self-renewal and proliferation.[4] Crosstalk between the Notch and Wnt pathways is complex and context-dependent. In some cancers, Notch signaling can activate the Wnt/β-catenin pathway.[5][6] Conversely, in other contexts, such as colorectal cancer, Notch1 has been shown to suppress Wnt/β-catenin signaling.[7] By inhibiting Notch, this compound may indirectly modulate Wnt/β-catenin activity, although direct evidence of this interaction is still emerging. A study has suggested a synergistic effect when combining the Notch inhibitor IMR-1 with a Wnt/β-catenin inhibitor in triple-negative breast cancer cells.[6][8]

Crosstalk with STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key player in cancer stem cell biology, promoting self-renewal, survival, and chemoresistance.[9][10] There is evidence of crosstalk between Notch and STAT3 signaling. For instance, in some cancers, Notch signaling can activate STAT3.[11] Therefore, by inhibiting the Notch pathway, this compound could potentially lead to a downstream reduction in STAT3 activity in certain cancer stem cell populations.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer stem cell signaling.

Tumorsphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells in vitro.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue by enzymatic digestion (e.g., with TrypLE) and mechanical dissociation.

-

Cell Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.

-

Culture Medium: Use a serum-free medium such as DMEM/F12 supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).[12]

-

Treatment: Add this compound at various concentrations (e.g., ranging from 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) to the culture medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.

-

Analysis: Count the number of tumorspheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope. The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.[13]

-

Data Interpretation: Plot the TFE against the concentration of this compound to determine the IC50 for the inhibition of tumorsphere formation.

ALDH Activity Assay

Aldehyde dehydrogenase (ALDH) activity is a widely used functional marker for cancer stem cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of cancer cells.

-

Staining: Use a commercially available ALDH activity assay kit (e.g., ALDEFLUOR™ kit). Resuspend the cells in the assay buffer containing the ALDH substrate (BAAA).

-

Control: As a negative control, treat an aliquot of the cells with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) in addition to the substrate.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the population of cells with high fluorescence that is diminished in the presence of DEAB.

-

Data Analysis: Quantify the percentage of ALDHbright cells in the total viable cell population for both this compound treated and untreated samples.

Western Blot Analysis

Western blotting can be used to assess the protein levels of key components of the Notch, Wnt, and STAT3 signaling pathways.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Notch1, HES1, β-catenin, p-STAT3, total STAT3) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can be used to determine if this compound treatment affects the binding of transcription factors to the promoter regions of their target genes.

Protocol:

-

Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Maml1, NICD) or a negative control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., HES1). The amount of immunoprecipitated DNA is calculated relative to the input chromatin.

Conclusion and Future Directions

This compound is a potent inhibitor of the Notch signaling pathway with significant potential for targeting cancer stem cells. Its mechanism of action, involving the disruption of the Notch transcriptional activation complex, is well-defined. While its primary impact is on the Notch pathway, the intricate crosstalk between Notch and other key CSC signaling pathways, such as Wnt/β-catenin and STAT3, suggests that this compound may have broader effects on the CSC phenotype.

Future research should focus on elucidating the precise effects of this compound on these interconnected signaling networks in various cancer stem cell models. Quantitative studies on the impact of this compound on CSC populations, including tumorsphere formation efficiency and the expression of CSC markers, are crucial. Furthermore, investigating the potential synergistic effects of this compound with inhibitors of other CSC-related pathways or conventional chemotherapies could pave the way for novel and more effective combination therapies for cancer. This technical guide provides a foundational framework and detailed methodologies to facilitate these important research endeavors.

References

- 1. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Small Molecule IMR-1 Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of Tumorspheres with Increased Stemness without External Mitogens in a Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Stem Cells, Quo Vadis? The Notch Signaling Pathway in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Notch, Hedgehog, and Wnt pathways in cancer stem cells: clinical update - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and In Vivo Metabolism of IMR-1 to IMR-1A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and in vivo metabolic conversion of IMR-1, a novel inhibitor of the Notch transcriptional activation complex, to its active metabolite, IMR-1A. The data and methodologies presented are crucial for the preclinical and clinical development of this potential anti-cancer therapeutic.

Executive Summary

IMR-1 is a small molecule inhibitor designed to disrupt the Notch signaling pathway, a critical mediator in cancer development and progression. In vivo studies have revealed that IMR-1 functions as a prodrug, rapidly and completely converting to its pharmacologically active acid metabolite, this compound. This conversion is a key aspect of its biological activity, with this compound exhibiting significantly greater potency in inhibiting the Notch pathway. This guide synthesizes the available quantitative data, details the experimental protocols for pharmacokinetic analysis, and provides visual representations of the metabolic pathway and experimental workflow.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound was determined following the administration of IMR-1 in male C57 BL/6 mice. Notably, after intravenous (i.v.) and intraperitoneal (i.p.) administration of IMR-1, the parent compound was not detected in plasma at any time point, indicating rapid and complete conversion to this compound. The subsequent pharmacokinetic analysis focused exclusively on the metabolite, this compound.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (2 mg/kg IMR-1) | Intraperitoneal (100 mg/kg IMR-1) |

| Cmax (ng/mL) | 10,000 | 18,000 |

| Tmax (h) | 0.083 | 2 |

| AUC0-t (ngh/mL) | 4,680 | 110,000 |

| AUC0-inf (ngh/mL) | 4,760 | 111,000 |

| Half-life (T1/2) (h) | 2.22 | 2.5 |

| Clearance (CL) (mL/min/kg) | 7 | Not Applicable |

| Volume of Distribution (Vd) (L/kg) | 1.4 | Not Applicable |

Data sourced from a study by Astudillo et al., which investigated the in vivo metabolism of IMR-1.[1]

Experimental Protocols

The following section details the methodology employed in the pivotal pharmacokinetic study of IMR-1 in mice.[1]

Animal Model

-

Species: Male C57 BL/6 mice.

-

Health Status: The mice exhibited no clinical signs of distress throughout the study.

Dosing and Administration

-

Intravenous (i.v.) Administration: A single dose of 2 mg/kg of IMR-1 was administered.

-

Intraperitoneal (i.p.) Administration: A single dose of 100 mg/kg of IMR-1 was administered.

Sample Collection

-

Matrix: Plasma.

-

Time Points: Blood samples were collected at various time points post-administration to characterize the pharmacokinetic profile. The specific time points were not detailed in the available literature.

Bioanalytical Method

-

Instrumentation: The specific analytical instrumentation used for the quantification of IMR-1 and this compound in plasma was not explicitly stated in the provided information. However, it is noted that a signal corresponding to the m/z ratio of this compound was present in the spectra, while no signal was detected for IMR-1.[1] This suggests the use of a mass spectrometry-based method, such as LC-MS/MS, which is standard for pharmacokinetic analysis.

Visualizations

In Vivo Metabolism of IMR-1 to this compound

The metabolic conversion of the ester prodrug IMR-1 to its active acid metabolite this compound is a critical step for its therapeutic activity. This conversion is presumed to be mediated by esterases present in vivo.[1]

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the workflow of the pharmacokinetic study conducted on IMR-1.

IMR-1/IMR-1A Signaling Pathway Inhibition

IMR-1 and its active metabolite this compound act by inhibiting the Notch signaling pathway. Specifically, they prevent the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex.[1][2]

Conclusion

The in vivo metabolism of IMR-1 to this compound is a defining characteristic of its pharmacokinetic and pharmacodynamic profile. The rapid and complete conversion to the more potent metabolite, this compound, underscores the classification of IMR-1 as a prodrug. The pharmacokinetic parameters of this compound in mice, including its low clearance and moderate half-life, provide a foundational understanding for further preclinical and clinical development. These findings are instrumental for designing future studies to optimize dosing regimens and evaluate the therapeutic potential of IMR-1 in treating Notch-dependent cancers.

References

A Technical Guide to the Discovery and Development of IMR-1: A Novel Inhibitor of the Notch Transcriptional Activation Complex

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. However, the clinical development of Notch inhibitors has been hampered by significant toxicities, primarily associated with pan-Notch inhibition by agents such as γ-secretase inhibitors (GSIs). This has driven the search for novel inhibitors with more specific mechanisms of action. This whitepaper details the discovery and preclinical development of IMR-1 (Inhibitor of Mastermind Recruitment-1), a first-in-class small molecule that directly targets the intracellular Notch transcriptional activation complex. IMR-1 functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL. This specific mechanism attenuates Notch target gene transcription, leading to the inhibition of tumor growth in Notch-dependent cancers. We present a comprehensive overview of the screening and validation process, mechanism of action, and the in vitro and in vivo efficacy of IMR-1, establishing it as a promising candidate for a new generation of targeted anticancer therapeutics.

Introduction: The Rationale for Targeting the Notch Pathway

The Notch signaling pathway is an evolutionarily conserved system crucial for tissue development and homeostasis[1]. Its activation involves ligand-receptor interactions between adjacent cells, leading to proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD), which translocates to the nucleus[1]. In the nucleus, NICD binds to the transcription factor CSL (CBF-1/Su(H)/Lag-1), displacing corepressors and recruiting the coactivator Mastermind-like 1 (Maml1) to form the Notch Transcriptional Complex (NTC). This complex then drives the expression of canonical Notch target genes, such as those in the HES and HEY families, which regulate cell proliferation and differentiation[1][2].

Aberrant activation of this pathway is a known driver in numerous malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and esophageal adenocarcinoma[2][3]. Consequently, inhibiting Notch signaling is an attractive strategy for cancer therapy. Early efforts focused on γ-secretase inhibitors (GSIs), which block the production of NICD[4]. While effective at inhibiting the pathway, GSIs lack specificity, affecting all four Notch receptors and leading to severe dose-limiting gastrointestinal toxicities[5]. This significant drawback has highlighted the unmet need for inhibitors that target the pathway downstream with greater specificity[2][6]. The development of IMR-1 addresses this need by directly and specifically targeting the assembly of the NTC[2].

The Discovery of IMR-1: From Virtual Screening to Lead Identification

The discovery of IMR-1 was the result of a multi-step, integrated approach combining computational modeling with biochemical and cell-based assays[2]. The strategy was designed to identify small molecules that could disrupt the assembly of the NTC, a previously undrugged target within the pathway[2][3].

Computer-Aided Drug Design and Initial Screening

Researchers utilized computer-aided drug design (CADD) to explore potential ligand binding sites at the interface of the CSL-Notch1 complex[2]. This computational approach led to the screening of small molecules for their potential to disrupt NTC assembly. An essential component of this discovery process was the development of a novel in vitro assay that quantitatively measures the formation of the NTC on a DNA template[2][6].

From an initial screen of 150 compounds, 30 demonstrated the ability to decrease Maml1 recruitment by at least 50%. Notably, three compounds showed remarkable inhibitory activity (>90%), with a parent compound, 1-134, inhibiting NTC assembly by 97%[2].

Secondary Screening and Prioritization